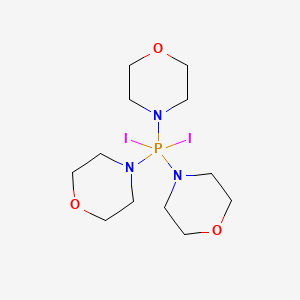
4,4',4''-(Diiodo-lambda~5~-phosphanetriyl)tris(morpholine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’,4’'-(Diiodo-lambda~5~-phosphanetriyl)tris(morpholine) is a complex organophosphorus compound characterized by the presence of iodine atoms and morpholine rings
Méthodes De Préparation
The synthesis of 4,4’,4’'-(Diiodo-lambda~5~-phosphanetriyl)tris(morpholine) typically involves the reaction of phosphorus triiodide with morpholine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The process can be summarized as follows:
Reaction of Phosphorus Triiodide with Morpholine: Phosphorus triiodide (PI3) is reacted with an excess of morpholine (C4H9NO) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring safety and environmental compliance.
Analyse Des Réactions Chimiques
4,4’,4’'-(Diiodo-lambda~5~-phosphanetriyl)tris(morpholine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The iodine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4,4’,4’'-(Diiodo-lambda~5~-phosphanetriyl)tris(morpholine) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4,4’,4’'-(Diiodo-lambda~5~-phosphanetriyl)tris(morpholine) involves its interaction with molecular targets such as enzymes and receptors. The compound’s iodine atoms and morpholine rings play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
4,4’,4’'-(Diiodo-lambda~5~-phosphanetriyl)tris(morpholine) can be compared with similar compounds such as:
4,4’-Dithiodimorpholine: This compound contains sulfur atoms instead of iodine and has different chemical and biological properties.
4,4’-Diiododiphenyl: This compound has a simpler structure with two iodine atoms attached to a biphenyl ring.
Propriétés
Numéro CAS |
64674-08-4 |
|---|---|
Formule moléculaire |
C12H24I2N3O3P |
Poids moléculaire |
543.12 g/mol |
Nom IUPAC |
diiodo(trimorpholin-4-yl)-λ5-phosphane |
InChI |
InChI=1S/C12H24I2N3O3P/c13-21(14,15-1-7-18-8-2-15,16-3-9-19-10-4-16)17-5-11-20-12-6-17/h1-12H2 |
Clé InChI |
KXNYQRGEWGLRQA-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1P(N2CCOCC2)(N3CCOCC3)(I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















